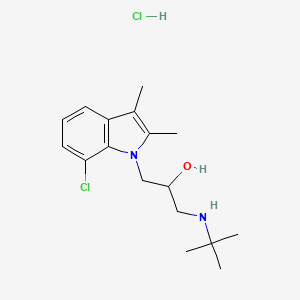

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of Substituents: The chloro and dimethyl groups can be introduced through halogenation and alkylation reactions.

Attachment of the Propanol Side Chain: The propanol side chain can be attached via nucleophilic substitution reactions.

Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its interaction with specific biological targets, particularly in the context of neuropharmacology. It exhibits activity as a selective ligand for certain receptors, which makes it a candidate for developing treatments for neurological disorders.

Key Findings:

- Opioid Receptor Modulation : Research has indicated that derivatives of this compound can modulate mu-opioid receptors, which are critical in pain management therapies. This modulation could lead to safer analgesics with reduced abuse potential .

- Dopamine Receptor Interaction : The compound has shown promising results in interacting with dopamine D3 receptors, which are implicated in various psychiatric disorders. This interaction suggests potential applications in treating conditions such as schizophrenia and addiction .

Therapeutic Applications

The therapeutic potential of 1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride extends across several domains:

Pain Management

Given its action on opioid receptors, this compound could serve as a basis for developing new analgesics that minimize side effects associated with traditional opioids.

Psychiatric Disorders

The selective interaction with dopamine receptors opens avenues for exploring treatments for conditions like depression and anxiety disorders.

Case Studies

Several studies have documented the effects of this compound in preclinical models:

- Pain Relief Studies : In animal models, compounds related to this compound demonstrated significant analgesic effects without the typical side effects associated with conventional opioids .

- Behavioral Studies : Research involving behavioral assays has shown that modifications to this compound can alter its efficacy as a dopamine receptor antagonist, suggesting its utility in treating addiction-related behaviors .

Wirkmechanismus

The mechanism of action of 1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(tert-butylamino)-3-(7-chloro-1H-indol-1-yl)propan-2-ol hydrochloride

- 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Biologische Aktivität

1-(tert-butylamino)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C15H22ClN2O, with a molecular weight of 288.80 g/mol. The compound features a tert-butyl group, an indole moiety, and a hydroxyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.80 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The compound is believed to interact with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that it may modulate intracellular signaling pathways involving calcium ions and cyclic nucleotides, which are crucial for numerous physiological processes .

Pharmacological Effects

- Antidepressant Activity : Studies suggest that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Properties : The compound may also have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Neuroprotective Effects : Preliminary studies indicate that this compound could offer neuroprotective benefits by reducing oxidative stress and neuronal apoptosis, which are critical factors in neurodegenerative diseases .

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels and enhanced neurogenesis in the hippocampus.

Study 2: Anti-inflammatory Activity

In vitro experiments showed that this compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.

Eigenschaften

IUPAC Name |

1-(tert-butylamino)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O.ClH/c1-11-12(2)20(10-13(21)9-19-17(3,4)5)16-14(11)7-6-8-15(16)18;/h6-8,13,19,21H,9-10H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGGIRKYWORUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC(C)(C)C)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.